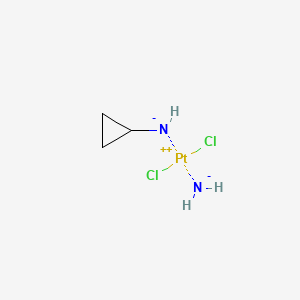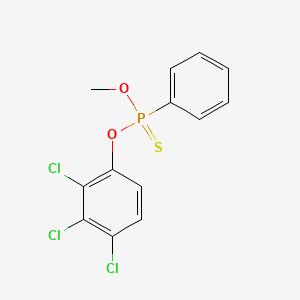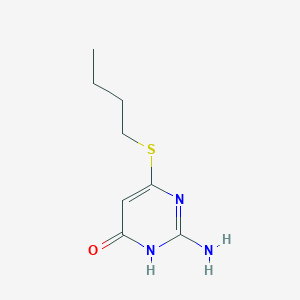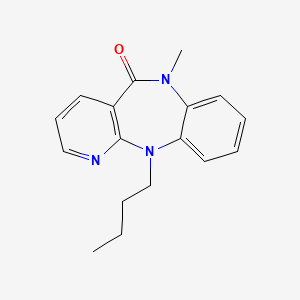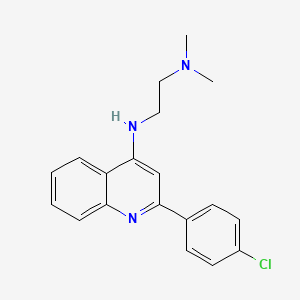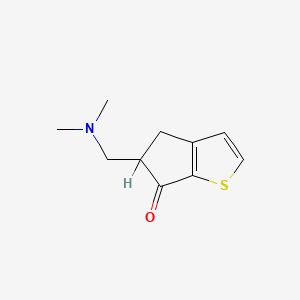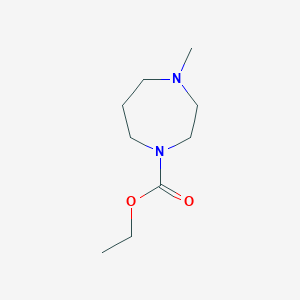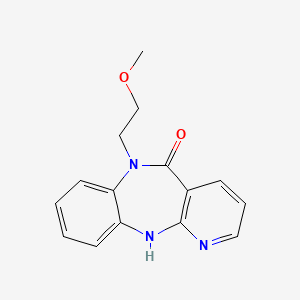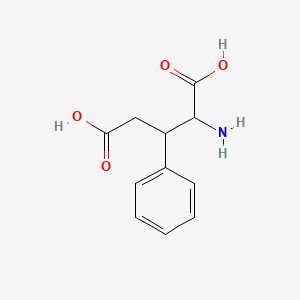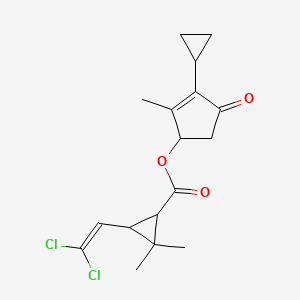
1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine is a complex organic compound that features a unique structure combining an imidazolidinone ring, an acetyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine typically involves multiple steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of phenyl isocyanate with glycine to form the imidazolidinone ring.
Acetylation: The imidazolidinone ring is then acetylated using acetic anhydride under acidic conditions.
Formation of the Piperazine Ring: The final step involves the reaction of the acetylated imidazolidinone with diphenylmethylpiperazine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Studied for its potential interactions with biological macromolecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(benzyl)piperazine
- 1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(phenylmethyl)piperazine
Uniqueness
1-((2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetyl)-4-(diphenylmethyl)piperazine is unique due to the presence of the diphenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable subject of study in various fields.
Properties
CAS No. |
109758-04-5 |
|---|---|
Molecular Formula |
C28H28N4O3 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C28H28N4O3/c33-24(20-32-27(34)25(29-28(32)35)21-10-4-1-5-11-21)30-16-18-31(19-17-30)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,25-26H,16-20H2,(H,29,35) |
InChI Key |
IFKWFSHLMCALDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CN4C(=O)C(NC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


